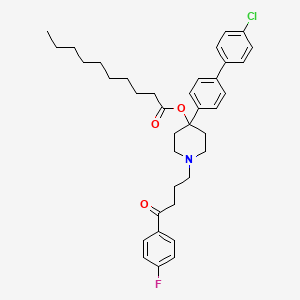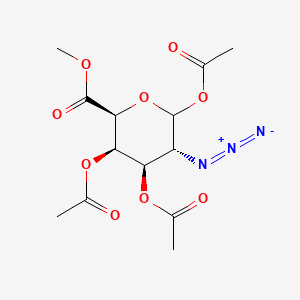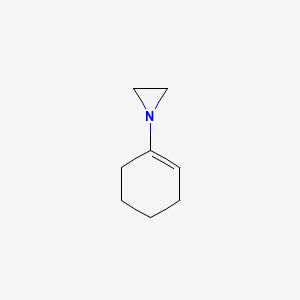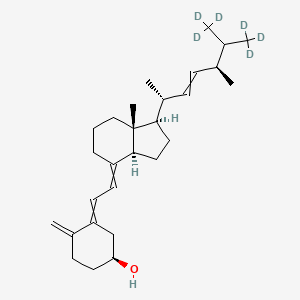
4-(2-Oxo-1,2,3,4-tetrahidroquinolin-6-il)oxi Cilostazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol” is a compound with the molecular weight of 530.62 . It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .
Molecular Structure Analysis
The molecular formula of this compound is C29H34N6O4 . The InChI code is 1S/C13H15NO4/c15-12-6-3-9-8-10 (4-5-11 (9)14-12)18-7-1-2-13 (16)17/h4-5,8H,1-3,6-7H2, (H,14,15) (H,16,17) .Physical And Chemical Properties Analysis
This compound is a solid, white to off-white in color . It has a melting point of >195°C (dec.) . It is slightly soluble in DMSO and Methanol when heated . The compound should be stored in an amber vial, in a -20°C freezer .Aplicaciones Científicas De Investigación
Inhibidor de la Fosfodiesterasa III A (PDE3A)
“4-(2-Oxo-1,2,3,4-tetrahidroquinolin-6-il)oxi Cilostazol” es un potente inhibidor de la fosfodiesterasa III A (PDE3A) . PDE3A es una enzima que descompone el AMP cíclico, una molécula que desempeña un papel crucial en la transferencia de energía y la transducción de señales en las células .
Inhibidor de la Captación de Adenosina
Este compuesto también es un inhibidor de la captación de adenosina . La adenosina es un neurotransmisor que tiene varias funciones en el cuerpo, incluida la regulación de la frecuencia cardíaca y el flujo sanguíneo .
Propiedades Antimigóticas
El compuesto tiene propiedades antimigóticas , lo que significa que puede inhibir la proliferación celular. Esto podría ser potencialmente útil en el tratamiento de enfermedades caracterizadas por un crecimiento celular anormal, como el cáncer .
Propiedades Antitrombóticas
Tiene propiedades antitrombóticas , lo que significa que puede prevenir o reducir la formación de coágulos sanguíneos. Esto podría ser beneficioso en el tratamiento de afecciones como la trombosis venosa profunda o el accidente cerebrovascular .
Propiedades Vasodilatadoras
El compuesto tiene propiedades vasodilatadoras , lo que significa que puede expandir los vasos sanguíneos. Esto podría ser útil en el tratamiento de afecciones como la hipertensión y la angina
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Análisis Bioquímico
Biochemical Properties
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol plays a significant role in biochemical reactions by inhibiting phosphodiesterase III A (PDE3A) with an IC50 value of 0.2 µM . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within cells. The compound also inhibits adenosine uptake, which further contributes to its biochemical effects. The interactions of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol with PDE3A and adenosine transporters are crucial for its function.
Cellular Effects
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol has been shown to influence various cellular processes. It exerts antimitogenic effects, which means it can inhibit cell proliferation. Additionally, it has antithrombotic properties, preventing the formation of blood clots. The compound also acts as a vasodilator, relaxing blood vessels and improving blood flow. These effects are mediated through the increase in cAMP levels, which influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves its binding to PDE3A, leading to the inhibition of this enzyme. This inhibition results in elevated cAMP levels, which activate protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular functions. The compound also inhibits adenosine uptake, which enhances its effects on cAMP levels and cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol have been observed to change over time. The compound is light-sensitive and should be stored in amber vials at -20°C to maintain its stability . Over time, degradation of the compound can occur, which may affect its long-term efficacy in in vitro and in vivo studies. Long-term exposure to the compound has shown sustained effects on cellular function, particularly in terms of its antimitogenic and vasodilatory properties.
Dosage Effects in Animal Models
The effects of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE3A and increases cAMP levels, leading to its desired biochemical and cellular effects. At higher doses, toxic or adverse effects may be observed. These effects include potential cardiotoxicity and other systemic toxicities, which highlight the importance of determining the appropriate dosage for therapeutic use .
Metabolic Pathways
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is involved in metabolic pathways that regulate cAMP levels. The inhibition of PDE3A by the compound prevents the breakdown of cAMP, leading to its accumulation within cells. This accumulation activates PKA and other downstream signaling pathways, which mediate the compound’s effects on cellular functions. The compound may also interact with other enzymes and cofactors involved in cAMP metabolism .
Transport and Distribution
Within cells and tissues, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its effects. The distribution of the compound within tissues is crucial for its therapeutic efficacy and can influence its pharmacokinetic properties .
Subcellular Localization
The subcellular localization of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its target enzymes and proteins, such as PDE3A, to exert its biochemical and cellular effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves the reaction of 6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione with 4-bromobutyryl chloride followed by cyclization with sodium ethoxide and subsequent reaction with Cilostazol.", "Starting Materials": ["6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione", "4-bromobutyryl chloride", "sodium ethoxide", "Cilostazol"], "Reaction": ["Step 1: 6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione is reacted with 4-bromobutyryl chloride in the presence of a base to form 4-(2-bromoacetyl)-1,2,3,4-tetrahydroquinoline-2,5-dione.", "Step 2: The intermediate product from step 1 is cyclized with sodium ethoxide to form 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyric acid.", "Step 3: The final step involves the reaction of 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyric acid with Cilostazol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol."] } | |
Número CAS |
1796891-27-4 |
Fórmula molecular |
C29H34N6O4 |
Peso molecular |
530.629 |
Nombre IUPAC |
6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37) |
Clave InChI |
GJXNGCFWGJQETE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6 |
Sinónimos |
6-(4-(2-cyclohexyl-1H-tetrazol-5-yl)-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butoxy)-3,4-dihydroquinolin-2(1H)-one; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)
![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)



![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)



